molecular formula C11H10BrNO3 B1266953 2-(3-Bromopropoxy)isoindoline-1,3-dione CAS No. 5181-36-2

2-(3-Bromopropoxy)isoindoline-1,3-dione

Cat. No.: B1266953
CAS No.: 5181-36-2
M. Wt: 284.11 g/mol
InChI Key: QCHIILZRVOHYGP-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)isoindoline-1,3-dione is a chemical compound with a unique structure that includes a bromopropoxy group attached to an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropoxy)isoindoline-1,3-dione typically involves the reaction of 3-bromopropanol with isoindole-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and isoindole dione.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

2-(3-Bromopropoxy)isoindoline-1,3-dione has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. The bromopropoxy group can participate in nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This interaction can alter the function of the target molecules, leading to various biological effects. The isoindole dione core can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromopropoxy)tetrahydro-2H-pyran: This compound has a similar bromopropoxy group but a different core structure.

    1-Bromo-3-(tetrahydropyranyloxy)propane: Another compound with a bromopropoxy group, but with a tetrahydropyran ring.

    2-(3-Butynyloxy)tetrahydro-2H-pyran: Similar in structure but with a butynyloxy group instead of a bromopropoxy group.

Uniqueness

2-(3-Bromopropoxy)isoindoline-1,3-dione is unique due to its isoindole dione core, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-(3-bromopropoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHIILZRVOHYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295406
Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-36-2
Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5181-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5181-36-2
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Record name 2-(3-Bromopropoxy)-1H-isoindole-1,3(2H)-dione
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Record name N-(3-BROMOPROPOXY)PHTHALIMIDE
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Synthesis routes and methods I

Procedure details

A mixture of N-hydroxyphthalimide (16.3 g, 100 mmol) and 1,3-dibromopropane (20.19 g, 100 mmol) in dry DMF (150 mL) and triethyl amine (15.33 mL, 110 mmol) is stirred at 20 to 75° C. for 1 to 10 hours. After filtration, the mixture is evaporated to dryness in vacuo. The residue is purified by silica gel flash column chromatography to give the title compound.
Quantity
16.3 g
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reactant
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20.19 g
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15.33 mL
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Quantity
150 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of N-hydroxyphthalimide (2.0 g) and 1,3-dibromopropane (2.49 ml) in 50 ml of dry CH3CN was added diisopropylethylamine (4.27 ml). The mixture was stirred at room temperature. After 4 hours the volatiles were removed in vacuo. The residue was triturated with Et2O to provide 2.53 g of while solid, homogeneous by TLC.
Quantity
2 g
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reactant
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step One
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4.27 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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